molecular formula C8H11BO3 B1303774 4-Methoxy-2-methylphenylboronic acid CAS No. 208399-66-0

4-Methoxy-2-methylphenylboronic acid

Cat. No. B1303774
Key on ui cas rn: 208399-66-0
M. Wt: 165.98 g/mol
InChI Key: AMSQNQJCBXQYEX-UHFFFAOYSA-N
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Patent
US06562965B1

Procedure details

A solution of 4-bromo-3-methylanisole (7, 92 g, 0.457 mol) in anhydrous THF (400 ml) was treated dropwise with a solution of n-butyl lithium (2.5 M solution in hexane, 201 mL, 0.503 mol, 1.1 equiv) in hexane at −60-−65° C. under N2. The resulting reaction mixture was stired at −60-−65° C. for an additional 30 min before being treated dropwise with B(OiPr)3 (94.56 g, 116 mL, 0.503 mol, 1.1 equiv) at −60-−65° C. The reaction mixture was stirred at −60-−65° C. for an additional 1 h. The reaction was then quenched with saturated NH4Cl aqueous solution (400 mL) at −60-−65° C., and the resulting mixture was gradually warmed to 0° C. for 1 h and subsequently to room temperature. The two layers were separated, and the aqueous layer was extracted with EtOAc/THF (1:1, 200 mL). The combined organic extracts were then washed with H2O (200 mL), and saturated NaCl aqueous solution (200 mL), dried over MgSO4, and concentrated in vacuo. The residual white solids were then suspended in heptane (400 mL), and the resulting suspension was stirred at room temperature for 30 min. The solids were collected by filtration and washed with heptane (2×100 mL), dried in vacuo at 40-45° C. for overnight. The crude product (8, 57.9 g, 75.86 g theoretical, 76.3%) was obtained as a white powder.
Quantity
92 g
Type
reactant
Reaction Step One
Quantity
201 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
116 mL
Type
reactant
Reaction Step Two
Yield
76.3%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[CH3:10].C([Li])CCC.[B:16](OC(C)C)([O:21]C(C)C)[O:17]C(C)C>C1COCC1.CCCCCC>[CH3:9][O:8][C:5]1[CH:6]=[CH:7][C:2]([B:16]([OH:21])[OH:17])=[C:3]([CH3:10])[CH:4]=1

Inputs

Step One
Name
Quantity
92 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)OC)C
Name
Quantity
201 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
116 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-62.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −60-−65° C. for an additional 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched with saturated NH4Cl aqueous solution (400 mL) at −60-−65° C.
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was gradually warmed to 0° C. for 1 h and subsequently to room temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The two layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc/THF (1:1, 200 mL)
WASH
Type
WASH
Details
The combined organic extracts were then washed with H2O (200 mL), and saturated NaCl aqueous solution (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
STIRRING
Type
STIRRING
Details
the resulting suspension was stirred at room temperature for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
WASH
Type
WASH
Details
washed with heptane (2×100 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 40-45° C. for overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=CC(=C(C=C1)B(O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 57.9 g
YIELD: PERCENTYIELD 76.3%
YIELD: CALCULATEDPERCENTYIELD 76.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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